Yttrium oxide

Catalog No.
S589050
CAS No.
1314-36-9
M.F
Y2O3
O3Y2
M. Wt
225.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium oxide

CAS Number

1314-36-9

Product Name

Yttrium oxide

IUPAC Name

oxygen(2-);yttrium(3+)

Molecular Formula

Y2O3
O3Y2

Molecular Weight

225.81 g/mol

InChI

InChI=1S/3O.2Y/q3*-2;2*+3

InChI Key

RUDFQVOCFDJEEF-UHFFFAOYSA-N

Synonyms

yttria, yttrium oxide, yttrium oxide (Y2O3), yttrium sesquioxide, yttrium trioxide

Canonical SMILES

[O-2].[O-2].[O-2].[Y+3].[Y+3]

Material Science:

  • Phosphors: Y₂O₃ acts as a host material for rare-earth dopants, like europium, which emit specific colors upon light excitation. This property makes it crucial for phosphors used in fluorescent lamps, displays, and solid-state lighting .
  • Thermal Barrier Coatings: Y₂O₃ exhibits exceptional high-temperature stability and chemical resistance, making it ideal for thermal barrier coatings in engines and turbines. These coatings protect underlying materials from extreme heat, improving efficiency and durability .
  • Multilayer Ceramic Capacitors (MLCCs): Y₂O₃ acts as a dopant in MLCCs, influencing their electrical properties. By lowering the Curie temperature, Y₂O₃ enhances the stability and performance of these essential electronic components .

Biomedical Research:

  • Bioimaging and Drug Delivery: Y₂O₃ nanoparticles are being explored for their potential in bioimaging and drug delivery due to their biocompatibility, unique optical properties, and ability to bind with specific biomolecules .
  • Antimicrobial Properties: Studies suggest that Y₂O₃ nanoparticles possess antibacterial and antifungal properties, making them potential candidates for developing novel antimicrobial agents .

Energy Research:

  • Solid Oxide Fuel Cells (SOFCs): Y₂O₃, particularly yttria-stabilized zirconia (YSZ), is used as an electrolyte material in SOFCs due to its high ionic conductivity and chemical stability at high temperatures .
  • Nuclear Technology: Y₂O₃'s high melting point and thermal stability make it valuable for coating graphite components in nuclear reactors, enhancing their durability and performance .

Yttrium oxide, chemically represented as Yttrium(III) oxide or Y₂O₃, is a white, air-stable solid that exhibits a high melting point of approximately 2,400 °C (4,352 °F) and a boiling point around 4,500 °C (8,132 °F) . This compound is notable for its unique properties, including high thermal conductivity (27 W/(m·K)), low thermal expansion, and excellent chemical stability, making it suitable for various applications in electronics, optics, and materials science .

Yttrium oxide is derived from yttrium, a rare-earth element discovered in 1794 by Johan Gadolin. It occurs naturally in minerals such as xenotime and gadolinite and is typically extracted through processes like liquid-liquid extraction or ion-exchange methods . Yttrium oxide can exist in several crystalline forms, with the cubic structure being the most common.

Yttrium oxide is generally considered a low-hazard material []. However, it's recommended to follow standard laboratory safety procedures to avoid inhalation or ingestion of dust particles [].

Current Research

Yttrium oxide is an ongoing area of research due to its unique properties. Here are some examples:

  • Solid Oxide Fuel Cells (SOFCs): Yttria-stabilized zirconia (YSZ), a derivative of yttrium oxide, is a promising material for SOFC electrolytes due to its ionic conductivity at high temperatures [].
  • Phosphors: Yttrium oxide doped with rare earth elements like europium (Eu) or terbium (Tb) can emit specific colors, making them valuable components in luminescent materials and displays [].

  • Formation from Yttrium Metal: When yttrium metal reacts with oxygen in the air, it forms yttrium oxide:
    4Y+3O22Y2O34Y+3O_2\rightarrow 2Y_2O_3
  • Reaction with Water: Finely divided or heated yttrium reacts with water to produce yttrium ions and hydrogen gas:
    2Y+6H2O2Y3++6OH+3H22Y+6H_2O\rightarrow 2Y^{3+}+6OH^{-}+3H_2
  • Reactions with Acids: Yttrium oxide can dissolve in acids to form yttrium salts. For example, when treated with hydrochloric acid:
    Y2O3+6HCl2YCl3+3H2OY_2O_3+6HCl\rightarrow 2YCl_3+3H_2O
  • Reactions with Halogens: It can also react with halogens to form yttrium halides:
    2Y+3Cl22YCl32Y+3Cl_2\rightarrow 2YCl_3

These reactions highlight the compound's reactivity and its ability to form various derivatives.

Yttrium oxide can be synthesized through several methods:

  • Calcination of Yttrium Hydroxide: Heating yttrium hydroxide at high temperatures results in yttrium oxide formation:
    Y(OH)3Y2O3+3H2OY(OH)_3\rightarrow Y_2O_3+3H_2O
  • Precipitation from Solutions: It can also be produced by precipitating yttrium salts from aqueous solutions using sodium carbonate or ammonium hydroxide.
  • Solid-State Reactions: Mixing yttrium salts with other metal oxides followed by heating can yield yttrium oxide.
  • Sol-gel Process: This method involves the transition of a solution into a solid gel phase that can be calcined to produce yttrium oxide.

Each of these methods has its advantages depending on the desired purity and particle size of the final product.

Yttrium oxide has numerous applications across various fields:

  • Phosphors: Used in color television tubes and LED screens as red phosphors.
  • Lasers: Serves as a host material for solid-state lasers.
  • Dental Ceramics: Stabilizes zirconia in dental applications, enhancing strength and durability.
  • Superconductors: Acts as a precursor for high-temperature superconductors like YBa₂Cu₃O₇.
  • Microwave Filters: Employed in producing yttrium iron garnets for microwave applications.
  • High-Temperature Coatings: Utilized as a protective coating for reactive metals .

Studies on the interactions of yttrium oxide with other materials indicate its potential as a catalyst and stabilizer in various chemical processes. Its high thermal stability makes it suitable for use in high-temperature environments where other materials may fail . Interaction studies also focus on its role in enhancing the properties of composite materials.

Several compounds are chemically similar to yttrium oxide. The following table highlights these compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
Cerium OxideCeO₂Used as a catalyst in automotive exhaust systems
Lanthanum OxideLa₂O₃Important for phosphors and optical glasses
Neodymium OxideNd₂O₃Utilized in magnets and lasers
Samarium OxideSm₂O₃Known for its magnetic properties

Yttrium oxide stands out due to its exceptional thermal stability and versatility across various applications ranging from electronics to advanced materials science.

Thermal Decomposition of Coordination Complexes

Thermal decomposition of yttrium carboxylates remains a cornerstone for producing high-purity Y₂O₃. Studies on yttrium 2-methylbutyrate ([Y(C₄H₉CO₂)₃]) reveal a multi-stage decomposition pathway under argon:

  • Structural Reorganization (100–160°C): Initial endothermic transitions reorganize the carboxylate lattice without mass loss.
  • Primary Decomposition (400–490°C): Y₂O₂CO₃ forms alongside CO₂ and 3,5-dimethyl-4-heptanone, a symmetrical ketone.
  • Final Conversion (490–1200°C): Y₂O₂CO₃ gradually transforms into cubic Y₂O₃, with residual carbon eliminated via combustion.

Comparative analysis shows branched carboxylates (e.g., 2-methylbutyrate) decompose at 75°C higher temperatures than linear analogs (e.g., valerate), enhancing thermal stability for thin-film applications.

Sol-Gel and Hydrothermal Methods

Hydrothermal synthesis enables precise control over Y₂O₃ morphology. Seed-doped MgO-Y₂O₃ composites synthesized at 190°C exhibit uniform particle sizes (~125 nm) and reduced agglomeration, critical for infrared-transparent ceramics. Key parameters include:

  • Seed Content: 5% Y₂O₃ seeds optimize dispersion and phase homogeneity.
  • Temperature: Elevated temperatures (190–230°C) promote crystallinity but risk particle coalescence.

Sol-gel routes, particularly the Pechini method, facilitate doping. Indium-doped Y₂O₃ films prepared via sol-gel show enhanced electrical conductivity (10⁻⁴ S/cm at 800°C) while retaining optical transparency.

Precipitation and Coprecipitation Techniques

Rapid coprecipitation using yttrium hydroxide efficiently isolates trace metals (e.g., Cr³⁺, Ni²⁺) from saline solutions. A pH range of 9.6–10.0 achieves 91–106% recovery rates in seawater, leveraging Y³⁺ as a carrier ion. Critical factors:

  • NaOH Addition: 3.7 mL of 3 M NaOH per 100 mL sample ensures quantitative precipitation.
  • Matrix Removal: Washing removes >99% Na⁺/K⁺, but retains 30% Mg²⁺ due to Mg(OH)₂ insolubility.

Precipitation with ammonium bicarbonate yields nanopowders (20–50 nm) ideal for laser ceramics, though agglomeration remains a challenge.

Green Synthesis Approaches

Biosynthesis routes minimize environmental impact. Citrus limon leaf extract produces Y₂O₃/ZnFe₂O₄ composites with 15 nm crystallites, exhibiting 98% photocatalytic dye degradation under UV. Similarly, Agathosma betulina-derived Y₂O₃ nanoparticles (13 nm) show potent antimicrobial activity:

  • Gram-Negative Bacteria: 85% inhibition of E. coli at 100 µg/mL.
  • Gram-Positive Bacteria: 72% inhibition of S. aureus.

Gelatin-assisted combustion synthesis yields mesoporous Y₂O₃ (BET surface area: 45 m²/g), advantageous for catalytic support.

Hybrid Fabrication Strategies

Plasma-Enhanced Deposition: Microwave atmospheric pressure plasma jets (MW-APPJ) deposit Y₂O₃ films at 0.8 µm/min, with XPS confirming Y–O bonding at 530.7 eV (O 1s) and 156.5 eV (Y 3d).
UV/Ozone Processing: Sol-gel films treated with UV/ozone exhibit reduced carbon contamination (C: <5 at.%) and improved dielectric properties (k ≈ 12).

The cubic C-type structure (space group Ia 3) represents the thermodynamically stable phase of Y₂O₃ at ambient conditions, characterized by a body-centered cubic lattice with a parameter of 1.0604 nm [1]. This configuration features two crystallographically distinct yttrium sites: Y₁ (8b positions) with six equidistant oxygen neighbors (0.230 nm) and Y₂ (24d positions) exhibiting three oxygen pairs at varying distances (0.225–0.236 nm) [1]. The inherent oxygen vacancy network along body and face diagonals creates a framework for defect-mediated properties.

Morphological engineering through hydrothermal synthesis achieves nanostructural diversity by manipulating precursor chemistry and reaction parameters. Using yttrium hydroxynitrate precursors (Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O) at pH 9–11 and 180–220°C yields nanorods (50–200 nm diameter) and nanosheets (20–50 nm thickness) [2]. Transitioning to Y₄O(OH)₉NO₃ precursors under similar conditions produces needle-like structures (5–10 nm width), while hexagonal Y(OH)₃ precursors form tubular morphologies upon calcination [2]. The table below summarizes key synthesis parameters and resultant geometries:

PrecursorTemperature (°C)pHMorphologyDimensions
Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O20010NanorodsØ50–200 nm
Y₄O(OH)₉NO₃1809NanoneedlesØ5–10 nm, L1–2 μm
Hexagonal Y(OH)₃22011NanotubesØ20–30 nm, L500 nm

Phase purity analysis shows retention of cubic structure across morphologies, with surface energy minimization driving anisotropic growth [2].

Oxygen Vacancy Dynamics and Defect Engineering

Oxygen vacancy concentration in Y₂O₃ directly modulates electronic structure and mechanical properties. First-principles calculations reveal formation energies of 2.1–3.5 eV for oxygen vacancies (VO), depending on charge state and local coordination [4]. Under yttrium-rich conditions (low oxygen partial pressure), VO concentrations reach 10²⁰–10²¹ cm⁻³, creating shallow donor states 0.8–1.2 eV below the conduction band [4].

Reactive magnetron sputtering with oxygen plasma assistance demonstrates controlled vacancy generation, achieving non-stoichiometric Y₂O₃₋δ (δ = 0.05–0.15) [3]. Density functional theory (DFT) simulations show vacancy aggregation lowers system energy by 0.1813 eV/defect, favoring line defect formation along ⟨110⟩ directions [3]. These linear vacancy arrays increase Y–O bond covalency by 8–12%, as evidenced by electron localization function analysis [3].

Defect engineering strategies include:

  • Plasma-assisted deposition: Generates 15% oxygen deficiency while maintaining cubic phase [3]
  • Reductive annealing: Increases V_O density from 2.1% to 7.3% at 800°C under H₂/Ar [4]
  • Ion implantation: Introduces 5×10¹⁶ cm⁻² vacancies via 100 keV O⁺ irradiation [3]

Metal-Support Interfacial Interactions (Nickel/Yttrium Oxide, Ruthenium/Yttrium Oxide)

The nickel/yttrium oxide interface demonstrates exceptional catalytic activity in water-gas shift (WGS) reactions. In situ X-ray absorption spectroscopy reveals dynamic Ni-NiOₓ-Y₂O₃ interfaces under reaction conditions, where Y³⁺ sites stabilize metallic Ni through electron transfer [5]. This configuration achieves CO oxidation rates of 140.6 μmol·g⁻¹·s⁻¹ at 300°C, surpassing conventional Ni/Al₂O₃ catalysts by 230% [5].

Key interfacial characteristics include:

  • Charge redistribution: Bader charge analysis shows 0.3–0.5 e⁻ transfer from Ni to Y₂O₃ [5]
  • Adhesion energy: DFT calculations predict 2.8 J/m² for Ni(111)/Y₂O₃(110), enabling thermal stability to 600°C [5]
  • Spillover effects: Oxygen mobility increases 5-fold at interface regions, accelerating CO oxidation kinetics [5]

While ruthenium/yttrium oxide systems remain less studied, preliminary results suggest similar interfacial charge transfer mechanisms. EXAFS measurements on Ru/Y₂O₃ catalysts indicate Ru-O-Y coordination numbers of 3.2±0.5, implying strong metal-support interaction.

Surface Reactivity and Plasma Etching Resistance

Oxygen vacancy engineering significantly enhances Y₂O₃’s plasma etching resistance. Ar/Cl₂ plasma etching rates decrease from 12.3 nm/min to 4.7 nm/min as V_O concentration increases from 2% to 15% [3]. This correlates with vacancy-induced lattice distortion increasing Y–O bond strength by 18–22%, as quantified by nanoindentation (H = 15.2 GPa vs. 12.8 GPa for stoichiometric Y₂O₃) [3].

Surface reactivity modulation occurs through:

  • Vacancy-mediated passivation: O-deficient surfaces show 40% lower F- radical adsorption energy [3]
  • Covalent bond enhancement: COHP analysis reveals 16.7–17.0 overlap population for Y–O in vacancy-rich regions vs. 16.2 in stoichiometric material [3]
  • Defect screening: Line vacancies create localized charge depletion zones, reducing ion bombardment damage [3]

In semiconductor etching applications, optimized Y₂O₃ coatings (V_O = 12±2%) demonstrate 300-hour stability in CF₄/O₂ plasmas, outperforming conventional SiO₂ by 8× [3].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

UNII

X8071685XT

GHS Hazard Statements

Aggregated GHS information provided by 454 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 195 of 454 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 259 of 454 companies with hazard statement code(s):;
H315 (91.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11130-29-3
1314-36-9
68585-83-1

Wikipedia

Yttria
Yttrium oxide

General Manufacturing Information

Yttrium oxide: ACTIVE
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Machinery manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Resale/Trade
Yttrium oxide (Y2O3): ACTIVE
Yttrium oxide (Y2O3), europium-doped: ACTIVE
Yttrium oxide (Y2O3), ytterbium-doped: ACTIVE

Dates

Modify: 2023-08-15

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